2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

Epigenetics HDAC Inhibition Binding Affinity

The compound 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide (CAS 1144482-58-5) is a synthetic small molecule belonging to the indole-1-acetamide class, characterized by a C-3 acetyl substituent on the indole core and a 4-methoxybenzyl group on the acetamide side chain. Its pharmacological profile is anchored by validated, albeit modest, binding affinity for histone deacetylases (HDACs) such as HDAC1 (Kd ~ 2600 nM) and HDAC6 (Kd ~ 5400 nM) , distinguishing it from structurally related analogs that lack this specific targeting profile.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B4520903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N2O3/c1-14(23)18-12-22(19-6-4-3-5-17(18)19)13-20(24)21-11-15-7-9-16(25-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,21,24)
InChIKeyMBNJNTMXZZWMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: A Key Indole-Acetamide Probe for Epigenetic and Anticancer Target Engagement


The compound 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide (CAS 1144482-58-5) is a synthetic small molecule belonging to the indole-1-acetamide class, characterized by a C-3 acetyl substituent on the indole core and a 4-methoxybenzyl group on the acetamide side chain . Its pharmacological profile is anchored by validated, albeit modest, binding affinity for histone deacetylases (HDACs) such as HDAC1 (Kd ~ 2600 nM) [1] and HDAC6 (Kd ~ 5400 nM) [2], distinguishing it from structurally related analogs that lack this specific targeting profile. This substructure combination creates a distinct physicochemical fingerprint (MW 336.4, C20H20N2O3) that influences its solubility and membrane permeability, making it a relevant starting point for medicinal chemistry optimization campaigns focused on polypharmacology within the indole chemical space.

Why Simple Indole Acetamides Cannot Substitute for 2-(3-Acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide in Target-Based Assays


Procurement decisions based solely on the indole-acetamide scaffold without considering the specific substitution pattern at N-1 and C-3 will lead to significant failures in target engagement. The presence of the 3-acetyl group is critical for establishing a specific, albeit weak, interaction with the HDAC family, a feature absent in non-acetylated analogs like 2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide (CAS 736939-24-5) . Furthermore, replacing the 4-methoxybenzyl N-substituent with a simpler moiety, as in 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9), removes a crucial pharmacophoric element that contributes to the molecule's unique binding orientation and physicochemical properties, potentially altering its selectivity profile and cellular activity . The evidence below demonstrates that these structural modifications result in quantifiable differences in both target affinity and antiproliferative activity, confirming that the target compound occupies a distinct niche within its chemical series.

Quantitative Differential Evidence: 2-(3-Acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide vs. Closest Analogs


Target Engagement Profile: Specific HDAC Isoform Affinity vs. Inactive Non-Acetylated Analog

The compound demonstrates a defined, multi-target HDAC interaction profile that is completely absent in the non-acetylated analog 2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide. The target compound exhibits a Kd of 2.60E+3 nM for HDAC1 and 5.40E+3 nM for HDAC6 in fluorogenic enzymatic assays [1][2]. In contrast, the non-acetylated analog (CAS 736939-24-5) has no reported inhibitory activity against any HDAC isoform, making the target compound the only viable option for studies requiring baseline engagement with this critical epigenetic target family.

Epigenetics HDAC Inhibition Binding Affinity

Cellular Antiproliferative Potency: Benchmarking Against a STAT3-Inhibiting Analog in Cancer Cell Lines

While the target compound's antiproliferative activity is mediated through its HDAC interactions, a closely related N-o-tolyl analog, 2-(3-acetyl-1H-indol-1-yl)-N-(o-tolyl)acetamide, acts as a STAT3 inhibitor with an IC50 of 5.07E+3 nM [1]. This demonstrates how a minor change in the N-substituent from a 4-methoxybenzyl to an o-tolyl group fundamentally shifts the cellular mechanism from epigenetic modulation (HDAC) to transcription factor (STAT3) inhibition. The target compound, therefore, serves a distinct biological purpose in pathway deconvolution studies where a tool compound with a known, albeit weak, HDAC-directed phenotype is required, rather than one that targets STAT3.

Cancer Biology STAT3 Pathway Cytotoxicity Assay

Physicochemical Differentiation: Impact of the 4-Methoxybenzyl Group on Molecular Properties

The 4-methoxybenzyl substitution in the target compound (MW 336.4 g/mol) significantly increases molecular weight and lipophilicity compared to the des-benzyl analog 2-(3-acetyl-1H-indol-1-yl)acetamide (MW 216.24 g/mol) . The difference of 120.16 g/mol is accompanied by an increase in the number of hydrogen bond acceptors and rotatable bonds, which are predicted to impact aqueous solubility and membrane permeability. The simpler analog, lacking the 4-methoxybenzyl group, is expected to have higher aqueous solubility but significantly reduced lipophilicity, limiting its ability to engage intracellular targets that require a degree of membrane partitioning. The target compound occupies a balanced property space suitable for optimizing cell permeability without excessive lipophilicity (predicted cLogP ~2.5-3.0).

Medicinal Chemistry Physicochemical Properties Solubility

Antiproliferative Activity in Gastric Cancer: Insufficient Evidence for Direct Comparison

A structurally distinct but related compound, V7 (2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide), exhibits an IC50 of 1.59 μM against MGC803 gastric cancer cells, acting through NEDDylation and MAPK pathway inhibition [1]. While the target compound also carries a 4-methoxybenzyl group, the additional 5-methoxy and N-(3,4,5-trimethoxyphenyl) substitutions in V7 create a fundamentally different polypharmacology profile. No direct comparative data between the two compounds in the same assay is available, so any inference about the target compound's activity in gastric cancer models would be speculative. Procurement for gastric cancer research should not be based on V7's data.

Gastric Cancer MGC803 Cells Cell Cycle Arrest

Optimal Application Scenarios for 2-(3-Acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide in Drug Discovery


Baseline Epigenetic Probe for HDAC-Mediated Transcriptional Derepression Studies

This compound's defined, albeit weak, interaction with HDAC1 (Kd 2600 nM) and HDAC6 (Kd 5400 nM) makes it an ideal tool for establishing baseline levels of histone hyperacetylation in cellular models . Its use as a starting control, rather than a potent inhibitor, allows researchers to calibrate the dynamic range of their epigenetic assays before introducing more potent, optimized HDAC inhibitors. This is a niche that more potent, non-indole HDAC inhibitors (e.g., Vorinostat, IC50 ~10 nM) cannot fill, as their strong effect saturates the assay and obscures nuanced transcriptional regulation .

Chemical Probe for Polypharmacology Deconvolution in Indole-Based Compound Libraries

When profiling a library of indole-1-acetamide derivatives, this compound serves as a critical reference point to separate HDAC-mediated biological effects from other off-target activities. Unlike the structurally similar STAT3 inhibitor 2-(3-acetyl-1H-indol-1-yl)-N-(o-tolyl)acetamide (IC50 5.07E+3 nM), which targets a transcription factor, the target compound's primary mode of action is epigenetic regulation . This distinction is vital for chemoproteomics and target identification studies where deconvolution of polypharmacology is required to avoid misinterpretation of phenotypic screening data.

Medicinal Chemistry Starting Point for Optimizing Cell Permeability and Potency

The balanced molecular weight (336.4 g/mol) and lipophilicity (cLogP ~2.5-3.0) of this compound position it as a superior starting point for lead optimization over the smaller, more polar analog 2-(3-acetyl-1H-indol-1-yl)acetamide (MW 216.24 g/mol) . The presence of the 4-methoxybenzyl group provides a clear vector for introducing additional substituents to improve binding affinity and selectivity for HDAC6 over HDAC1, a common objective in developing selective epigenetic therapies. Its moderate solubility and permeability profile reduces early-stage ADME/PK liabilities often seen with larger, more lipophilic leads.

Reference Standard for Analytical Method Development and Compound Integrity Validation

As a well-characterized solid reagent (CAS 1144482-58-5) with a confirmed molecular formula (C20H20N2O3) , this compound is suitable as a reference standard for HPLC method development and LC-MS quantification in pharmacokinetic studies of indole-based drug candidates. Its distinct UV absorption profile from the indole chromophore and the 4-methoxybenzyl group enables robust detection, making it a reliable marker for ensuring compound integrity and purity throughout large-scale screening campaigns.

Quote Request

Request a Quote for 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.